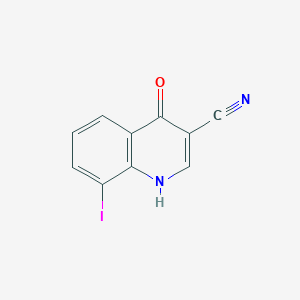![molecular formula C28H18N2 B13362892 5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole](/img/structure/B13362892.png)
5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole is a complex organic compound characterized by its extended π-electron system and unique structural features. This compound is part of the indolocarbazole family, known for their significant biological activities and applications in various fields such as organic electronics and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole typically involves multi-step organic reactions. One common method includes the Pd-catalyzed twofold cyclization of suitable precursors under specific conditions . For instance, a mixture of the precursor compound, Pd(OAc)2, and a base in an appropriate solvent is stirred and heated under air or inert atmosphere for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens, alkyl, or aryl groups .
Wissenschaftliche Forschungsanwendungen
5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of protein kinases, which are crucial in regulating various cellular processes . The compound’s extended π-electron system allows it to interact with DNA and proteins, potentially leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,3-a]carbazole: Known for its antitumor activity.
Indolo[3,2-b]carbazole: Exhibits unique electronic properties and is used in organic electronics.
Indolo[3,2-c]carbazole: Studied for its biological activities.
Uniqueness
5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole stands out due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its applications in both organic electronics and medicinal chemistry highlight its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
C28H18N2 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
16-phenyl-12,16-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,22]tetracosa-1(13),2,4,6,8,10,14,17,19,21,23-undecaene |
InChI |
InChI=1S/C28H18N2/c1-2-10-20(11-3-1)30-27-13-7-6-12-21(27)24-16-23-22-14-18-8-4-5-9-19(18)15-25(22)29-26(23)17-28(24)30/h1-17,29H |
InChI-Schlüssel |
PRCDXDZNLVUTJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)NC6=CC7=CC=CC=C7C=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362811.png)
![(S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B13362825.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13362849.png)

![2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362863.png)
![N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B13362867.png)

![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B13362879.png)


![(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13362907.png)

![2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13362919.png)
